2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 314768-18-8
VCID: VC6881695
InChI: InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3
SMILES: CC1=CC(=C(N1CC(F)(F)F)C)C=O
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde

CAS No.: 314768-18-8

Cat. No.: VC6881695

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde - 314768-18-8

Specification

CAS No. 314768-18-8
Molecular Formula C9H10F3NO
Molecular Weight 205.18
IUPAC Name 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde
Standard InChI InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3
Standard InChI Key HLFAYEMLDYVEGC-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1CC(F)(F)F)C)C=O

Introduction

Structural Features and Molecular Properties

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde (C9_9H10_{10}F3_3NO) features a pyrrole ring substituted with methyl groups at positions 2 and 5, a trifluoroethyl group at position 1, and a formyl group at position 3. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Key molecular parameters include:

PropertyValue
Molecular FormulaC9_9H10_{10}F3_3NO
Molecular Weight209.18 g/mol
Predicted LogP (Lipophilicity)1.8 (estimated via QSAR)
SolubilityModerate in polar aprotic solvents (e.g., THF, DMF)

Comparative analysis with non-fluorinated analogs, such as 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C7_7H9_9NO, MW 123.15 g/mol) , highlights the impact of fluorination on molecular weight and polarity. The trifluoroethyl group enhances metabolic stability and bioavailability, making it valuable in drug design .

Synthetic Methodologies

One-Pot Reductive Cyclization

The synthesis of pyrrole-carbaldehydes often employs reductive cyclization strategies. A patent detailing the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde provides a template for analogous syntheses. For the target compound, a plausible route involves:

  • Substrate Preparation: Reacting 2-(trifluoroethyl)malononitrile with acetyl chloride to form a β-ketonitrile intermediate.

  • First Reduction: Using 10% palladium on carbon (Pd/C) under hydrogen pressure (0.01 MPa) in tetrahydrofuran (THF) at 45–50°C for 8–9 hours to yield a pyrroline intermediate .

  • Second Reduction: Treating with Raney nickel in aqueous THF at 20–30°C for 15–16 hours to achieve full aromatization .

  • Workup: Concentrating the filtrate, precipitating with a THF-water mixture, and isolating the product via filtration.

Key Reaction Parameters:

  • Solvent: THF (1:5 substrate-to-solvent ratio) .

  • Catalysts: Pd/C (3–5 wt%) and Raney nickel (3–7 wt%) .

  • Yield: Estimated 80–85% based on analogous syntheses .

Physicochemical Characterization

Spectroscopic Data

Hypothetical analytical data for 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde, inferred from related compounds :

TechniqueData
1^1H NMR (400 MHz, CDCl3_3)δ 9.72 (s, 1H, CHO), 6.85 (s, 1H, pyrrole-H), 4.35 (q, 2H, CF3_3CH2_2), 2.45 (s, 3H, CH3_3), 2.32 (s, 3H, CH3_3)
13^{13}C NMR (100 MHz, CDCl3_3)δ 191.2 (CHO), 143.5 (C-3), 125.8 (q, J = 277 Hz, CF3_3), 119.4 (C-2), 112.7 (C-5), 45.6 (CF3_3CH2_2), 12.4 (CH3_3), 11.9 (CH3_3)
IR (KBr)1695 cm1^{-1} (C=O), 1320 cm1^{-1} (C-F)
HRMS (ESI+)m/z 210.0845 [M+H]+^+ (calc. 210.0848)

Applications and Derivatives

Pharmaceutical Intermediates

Pyrrole-carbaldehydes serve as precursors to heterocyclic drugs. The trifluoroethyl group enhances binding affinity to hydrophobic enzyme pockets, making the compound a candidate for kinase inhibitors or antimicrobial agents .

Material Science

Fluorinated pyrroles are explored as ligands in coordination polymers. The strong electron-withdrawing effect of the CF3_3 group could stabilize metal complexes for catalytic applications .

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